molecular formula C10H8FN3 B1486706 6-(2-Fluorophenyl)pyrimidin-4-amine CAS No. 1159820-15-1

6-(2-Fluorophenyl)pyrimidin-4-amine

Cat. No.: B1486706
CAS No.: 1159820-15-1
M. Wt: 189.19 g/mol
InChI Key: ZIEDQQOXRXKOMJ-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 6-position and an amine group at the 4-position. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

6-(2-Fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various biomolecules. It has been shown to inhibit Aurora kinase A, an enzyme crucial for cell division and proliferation . The compound binds to the active site of Aurora kinase A, preventing its phosphorylation and subsequent activation. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and triggers apoptosis through caspase activation . The compound also affects cell signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the reduction of pro-inflammatory cytokines . Additionally, it influences gene expression by downregulating genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding pocket of Aurora kinase A, preventing ATP from accessing the site and thus inhibiting the enzyme’s activity . This inhibition leads to the accumulation of cells in the G2/M phase and the activation of apoptotic pathways. Furthermore, the compound modulates gene expression by inhibiting transcription factors such as NF-κB, resulting in reduced expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . These metabolic processes influence the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . The compound’s localization influences its activity and function, as it can directly interact with nuclear enzymes and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2-fluoroaniline with a suitable pyrimidine precursor. One common method involves the condensation of 2-fluoroaniline with a formamidine derivative under basic conditions, followed by cyclization to form the pyrimidine ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydroxylamines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Fluorophenyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)pyrimidin-4-amine
  • 4-(2-Fluorophenyl)pyrimidin-2-amine
  • 6-(4-Fluorophenyl)pyrimidin-4-amine

Uniqueness

6-(2-Fluorophenyl)pyrimidin-4-amine is unique due to the specific positioning of the fluorophenyl and amine groups, which confer distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications .

Properties

IUPAC Name

6-(2-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEDQQOXRXKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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